molecular formula C16H15ClN4O B6475687 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2640822-79-1

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B6475687
CAS No.: 2640822-79-1
M. Wt: 314.77 g/mol
InChI Key: GDRVCGIMKKFUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole, also known as CPP-Bz, is a small molecule with a unique chemical structure that has been studied extensively for its potential applications in scientific research. CPP-Bz has a wide range of properties and has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development.

Advantages and Limitations for Lab Experiments

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has a number of advantages when used in lab experiments. This compound is a small molecule, which makes it easy to handle and manipulate in a lab setting. Additionally, this compound has a wide range of properties, which makes it useful for a variety of experiments. This compound is also relatively inexpensive, which makes it a cost-effective option for researchers.
However, this compound also has some limitations. This compound is not as potent as some other compounds, which can limit its effectiveness in certain experiments. Additionally, this compound can be difficult to synthesize in large quantities, which can limit its availability for certain experiments.

Future Directions

The potential future directions for 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole are numerous. This compound could be used to develop novel drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, this compound could be used to study the structure of proteins and other biomolecules, as well as to investigate the potential therapeutic effects of drugs. This compound could also be used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. Finally, this compound could be used to develop new methods for the synthesis of small molecules, as well as to investigate the potential therapeutic effects of small molecules.

Synthesis Methods

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is synthesized through a two-step process. The first step involves the reaction of 2-chloro-6-pyridin-4-ylpiperazine with 1,3-benzoxazole in a one-pot synthesis. This reaction is conducted in a solvent such as dichloromethane and is catalyzed by an acid such as p-toluenesulfonic acid, yielding this compound as the desired product. The second step involves the purification of the product via column chromatography. This two-step process can be used to synthesize this compound in a highly efficient manner.

Scientific Research Applications

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has been used in a variety of scientific research applications. It has been used in the study of protein-protein interactions and the development of novel drugs. This compound has also been used to study the structure of proteins and other biomolecules, as well as to investigate the potential therapeutic effects of drugs. Additionally, this compound has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs.

Properties

IUPAC Name

6-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-12-4-5-13-14(11-12)22-16(19-13)21-9-7-20(8-10-21)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRVCGIMKKFUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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